molecular formula C25H28N2O2 B5138915 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine

1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B5138915
M. Wt: 388.5 g/mol
InChI Key: LBMFQQRDEDWZCB-UHFFFAOYSA-N
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Description

1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as an antidepressant but is now widely used as a recreational drug due to its stimulant properties. Despite being banned in many countries, BZP is still prevalent in the underground drug market.

Mechanism of Action

1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine acts as a non-selective monoamine reuptake inhibitor, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also acts as a serotonin receptor agonist, stimulating the release of serotonin. These effects contribute to 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine's stimulant properties.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can lead to adverse effects such as anxiety, insomnia, and seizures. Long-term use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can lead to addiction and dependence.

Advantages and Limitations for Lab Experiments

1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine is a useful tool for studying the effects of monoamine neurotransmitters on behavior and cognition. It has been used in animal studies to investigate the mechanisms of drug addiction and to develop new treatments for addiction. However, the use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine in lab experiments is limited due to its potential for adverse effects and its status as a controlled substance.

Future Directions

Future research on 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine should focus on developing safer and more effective treatments for neurodegenerative disorders. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine's potential for addiction and dependence should also be further studied to develop better treatments for drug addiction. Additionally, the effects of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine on the brain and behavior should be investigated to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, or 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine acts as a non-selective monoamine reuptake inhibitor and serotonin receptor agonist, contributing to its stimulant properties. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been shown to possess antidepressant, anxiolytic, and antipsychotic properties and has been investigated for its use in treating neurodegenerative disorders. However, the use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine is limited due to its potential for adverse effects and its status as a controlled substance. Future research on 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine should focus on developing safer and more effective treatments for neurodegenerative disorders and drug addiction.

Synthesis Methods

1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can be synthesized by reacting 1-benzylpiperazine with 3-hydroxybenzyl chloride, followed by N-methylation with formaldehyde and sodium cyanoborohydride. This method yields 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine with a purity of 99%.

Scientific Research Applications

1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and antipsychotic properties. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its use in treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been used in research to study the effects of dopamine and serotonin on behavior and cognition.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-28-25-13-6-5-12-24(25)27-16-14-26(15-17-27)19-22-10-7-11-23(18-22)29-20-21-8-3-2-4-9-21/h2-13,18H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMFQQRDEDWZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine

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